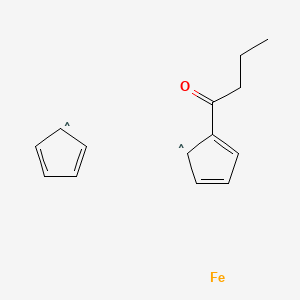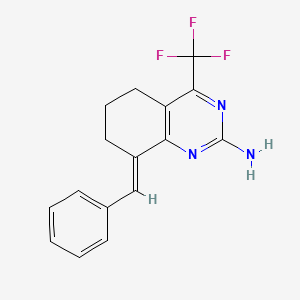
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.
Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the quinazoline derivative and benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator. The benzylidene moiety may interact with hydrophobic pockets in the target protein, while the amino group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: Known for its antimalarial activity.
8-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties.
2-Amino-8-methyl-4(1H)-quinazolinone: Investigated for its pharmacological potential.
Uniqueness
2-Amino-8-(E)-benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. The benzylidene moiety also contributes to its unique interaction with molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H14F3N3 |
|---|---|
Poids moléculaire |
305.30 g/mol |
Nom IUPAC |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-quinazolin-2-amine |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)14-12-8-4-7-11(13(12)21-15(20)22-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,20,21,22)/b11-9+ |
Clé InChI |
MJXMTWLNVWKTMJ-PKNBQFBNSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NC(=N3)N)C(F)(F)F |
SMILES canonique |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NC(=N3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
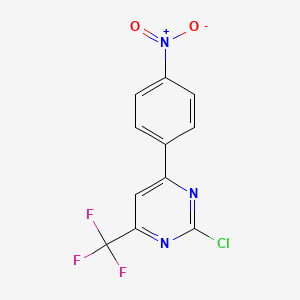
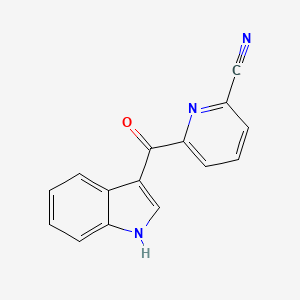
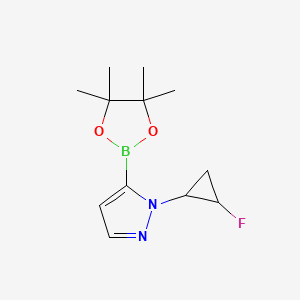
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)



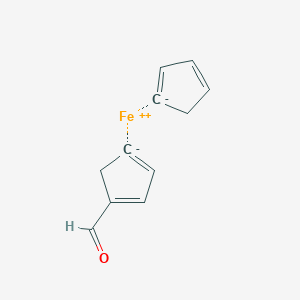
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
